11-Tetradecen-9-yn-1-ol, (11E)-

Catalog No.
S15960458
CAS No.
68516-32-5
M.F
C14H24O
M. Wt
208.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Tetradecen-9-yn-1-ol, (11E)-

CAS Number

68516-32-5

Product Name

11-Tetradecen-9-yn-1-ol, (11E)-

IUPAC Name

(E)-tetradec-11-en-9-yn-1-ol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+

InChI Key

UVAMCLKTVDSLIH-ONEGZZNKSA-N

Canonical SMILES

CCC=CC#CCCCCCCCCO

Isomeric SMILES

CC/C=C/C#CCCCCCCCCO

11-Tetradecen-9-yn-1-ol, commonly referred to as (11E)-11-tetradecen-1-ol, is a long-chain unsaturated alcohol with the molecular formula C14H28OC_{14}H_{28}O and a molecular weight of approximately 212.3715 g/mol. This compound features a terminal alcohol group and a carbon-carbon triple bond (alkyne) located at the 9th carbon position, with the double bond in the E configuration at the 11th position. It is primarily known for its role in pheromone synthesis in various insect species, particularly in agricultural contexts where it serves as an attractant for pest management .

Typical of unsaturated alcohols, including:

  • Hydrolysis: The compound can react with water in the presence of an acid or base to form corresponding acids and alcohols.
  • Oxidation: It can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor applications.
  • Reduction: The alkyne can be reduced to form alkenes or alkanes through catalytic hydrogenation processes.

These reactions make it versatile for various synthetic applications in organic chemistry and industry .

11-Tetradecen-9-yn-1-ol exhibits notable biological activity, primarily as a pheromone component. In insects, it plays a critical role in mating behaviors by attracting males to females. This has significant implications in pest control strategies, as synthetic versions of this compound are used to disrupt mating patterns of agricultural pests, thereby reducing crop damage . Additionally, its potential antimicrobial properties are being explored, although more research is needed to fully understand its efficacy against various pathogens.

The synthesis of 11-tetradecen-9-yn-1-ol can be achieved through several methods:

  • Alkyne Synthesis: Starting from readily available fatty alcohols, one can introduce a triple bond using dehydrohalogenation reactions or through the use of metal catalysts.
  • Grignard Reaction: A Grignard reagent derived from tetradecane can react with carbon dioxide followed by reduction to yield the desired alcohol.
  • Microbial Fermentation: Certain microorganisms can produce long-chain alcohols through fermentation processes that convert sugars into fatty alcohols.

These methods highlight the compound's accessibility for both laboratory synthesis and industrial production .

The primary applications of 11-tetradecen-9-yn-1-ol include:

  • Pheromone Production: Used extensively in agriculture as a pheromone for pest control.
  • Flavoring and Fragrance: It serves as an ingredient in perfumes and flavor formulations due to its pleasant odor profile.
  • Chemical Intermediates: Acts as a precursor in the synthesis of other chemical compounds, including esters and other alcohol derivatives.

Its multifunctionality makes it valuable across various sectors including agriculture, food production, and chemical manufacturing .

Studies on 11-tetradecen-9-yn-1-ol have focused on its interactions with insect receptors and its effectiveness as a pheromone. Research indicates that this compound binds selectively to specific olfactory receptors in male insects, triggering attraction behaviors. Additionally, studies have shown that when used in traps or dispensers, it significantly enhances capture rates of target pest species compared to controls without the pheromone .

Several compounds share structural similarities with 11-tetradecen-9-yn-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
11-Tetradecenyl AcetateC16H30O2C_{16}H_{30}O_2Ester derivative used as a pheromone; more lipophilic than the alcohol.
9,11-Tetradecadien-1-olC14H26OC_{14}H_{26}OContains two double bonds; different reactivity and biological activity.
Hexadec-9-yn-1-olC16H30OC_{16}H_{30}OLonger carbon chain; similar alkyne structure but different applications.

The uniqueness of 11-tetradecen-9-yn-1-ol lies in its specific configuration and role as a pheromone component that is particularly effective for certain insect species, making it distinct among similar compounds .

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.182715385 g/mol

Monoisotopic Mass

208.182715385 g/mol

Heavy Atom Count

15

General Manufacturing Information

11-Tetradecen-9-yn-1-ol, (11E)-: ACTIVE

Dates

Last modified: 08-15-2024

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